N-butylnorlitebamine
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Overview
Description
N-butylnorlitebamine: is a small molecular compound with the chemical formula C23H27NO4. It is known for its inhibitory effects on acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butylnorlitebamine typically involves the reaction of litebamine with n-butylamine under controlled conditions. The process may include steps such as:
Mixing n-butanol, ammonia, and hydrogen: in a specific mole ratio.
Reacting at temperatures between 160-220°C: under a pressure of 0.3-0.8 MPa.
Using a catalyst: to facilitate the reaction and achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-butylnorlitebamine undergoes various chemical reactions, including:
Oxidation: Using reagents like N-bromosuccinimide (NBS) to introduce bromine atoms.
Reduction: Typically involves hydrogenation reactions to reduce double bonds or other functional groups.
Substitution: Reactions where functional groups are replaced by others, often using halogenating agents.
Common Reagents and Conditions:
Oxidizing Agents: N-bromosuccinimide (NBS) for bromination.
Reducing Agents: Hydrogen gas in the presence of a catalyst.
Substituting Agents: Halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination with NBS can yield brominated derivatives of this compound.
Scientific Research Applications
Chemistry: N-butylnorlitebamine is used as a research tool to study enzyme inhibition, particularly acetylcholinesterase inhibition .
Biology: In biological research, it helps in understanding the role of acetylcholine in neurotransmission and its potential therapeutic applications.
Medicine: Potential applications in developing treatments for neurological disorders such as Alzheimer’s disease, where acetylcholinesterase inhibitors are beneficial .
Industry: Used in the synthesis of other chemical compounds and as a reference standard in analytical chemistry.
Mechanism of Action
N-butylnorlitebamine exerts its effects by inhibiting acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft . This inhibition occurs through binding to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
Comparison with Similar Compounds
N-methylcarbamoylcholine: Another acetylcholinesterase inhibitor with a different structure.
Tacrine: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: Another acetylcholinesterase inhibitor with a different mechanism of action.
Uniqueness: N-butylnorlitebamine is unique due to its specific binding affinity and inhibitory potency towards acetylcholinesterase . Its structure allows for selective inhibition, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C23H27NO4 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-butyl-9,11-dimethoxy-3,4-dihydro-1H-naphtho[2,1-f]isoquinoline-8,12-diol |
InChI |
InChI=1S/C23H27NO4/c1-4-5-9-24-10-8-15-16-7-6-14-11-19(25)20(27-2)12-17(14)21(16)23(28-3)22(26)18(15)13-24/h6-7,11-12,25-26H,4-5,8-10,13H2,1-3H3 |
InChI Key |
XLVUNDMFFLQJMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC2=C3C=CC4=CC(=C(C=C4C3=C(C(=C2C1)O)OC)OC)O |
Origin of Product |
United States |
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